N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a cyclopenta-fused pyrazole carboxamide derivative. Its structure features a cyclopenta[c]pyrazole core substituted with a 1,1-dioxothiolan-3-yl group at position 2 and a 3,4-dimethylphenyl carboxamide moiety at position 2. The compound’s design integrates a sulfur-containing thiolane ring (with sulfone functionality) and a dimethyl-substituted aromatic group, which may enhance metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-7-14(10-13(12)2)20-19(23)18-16-4-3-5-17(16)21-22(18)15-8-9-26(24,25)11-15/h6-7,10,15H,3-5,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGAJHRCKBGJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[c]pyrazole core and the subsequent attachment of the thiolan and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
(5R,6R)-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide Derivative
- Structure : Cyclopenta[c]pyrazole core with tetrahydro substituents at positions 5 and 4.
- Activity : Exhibited >8,100-fold selectivity for CB2 over CB1 receptors, with favorable ADME properties and efficacy in reversing inflammatory pain in preclinical models .
- Key Difference : The target compound replaces the tetrahydro groups with a 1,1-dioxothiolan-3-yl group, which may alter solubility and receptor interaction due to the sulfone group’s electron-withdrawing effects.
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-3-carboxamide linked to a dichlorophenylthiazole group.
- Activity : Developed as a c-Abl kinase activator, highlighting the versatility of pyrazole carboxamides in targeting diverse enzymes .
- Key Difference : The absence of a fused cyclopenta ring and the presence of a nitro group differentiate its pharmacokinetic profile and target specificity from the cyclopenta[c]pyrazole derivatives.
Antifungal Pyrazolecarboxamide Derivatives
Commercial Pyrazole Amide Fungicides (e.g., Penflufen)
- Structure : Features a 1-methyl-5-fluoro-pyrazole core with a benzamide substituent.
- Activity : Broad-spectrum fungicidal activity, targeting fungal succinate dehydrogenase .
- Key Difference : The target compound’s cyclopenta ring and thiolane substituent introduce steric and electronic variations that likely redirect bioactivity away from antifungal mechanisms.
Coupling Reactions
Isomerism and Substituent Effects
- Example : Substituted pyrazoles in demonstrate that N-substitution and position isomers significantly impact biological activity and spectral properties. The target compound’s 3,4-dimethylphenyl group may reduce isomer complexity compared to derivatives with multiple reactive sites .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazolecarboxamide Derivatives
Key Research Findings
CB2 Selectivity : Cyclopenta[c]pyrazole carboxamides are promising scaffolds for CB2-selective ligands, with substituents like tetrahydro or thiolane rings fine-tuning receptor interaction .
Synthetic Flexibility: Pyrazole carboxamides can be adapted for diverse targets (e.g., kinases, cannabinoid receptors, fungi) through strategic substituent modifications .
Isomerism Challenges : Positional isomerism in pyrazole derivatives (e.g., ) complicates synthesis but offers opportunities for activity optimization .
Biological Activity
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound with potential biological activity. Its structure incorporates a cyclopenta[c]pyrazole core and a thiolane moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
Structural Features
- Cyclopenta[c]pyrazole : A bicyclic structure that may influence its interaction with biological targets.
- Thiolane moiety : The presence of the dioxo-thiolane group is significant for its reactivity and potential biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The dioxidothiolane group can modulate the activity of proteins involved in various biochemical pathways.
Potential Targets :
- Dopamine Receptors : Similar compounds have shown affinity for dopamine D3 receptors, suggesting this compound may also interact with dopaminergic pathways .
- Neurotransmitter Systems : Compounds in this class have been noted for their effects on neurotransmitter levels in animal models .
Pharmacokinetics
Research indicates that compounds with similar structures exhibit good oral bioavailability and ability to penetrate the blood-brain barrier. This is crucial for therapeutic applications targeting central nervous system disorders.
In Vitro Studies
In vitro studies have demonstrated that related pyrazole derivatives exhibit high potency and selectivity in biological assays. For example:
- Dopamine D3 Receptor Antagonism : A related pyrazole derivative showed significant antagonistic effects on dopamine D3 receptors in vitro .
In Vivo Studies
In vivo studies have confirmed the efficacy of similar compounds in various animal models:
- Behavioral Studies : Compounds were effective in blocking nicotine-seeking behaviors and reducing alcohol self-administration in rats .
Case Studies
Q & A
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of a pyrazole precursor followed by functionalization of the thiolane and carboxamide groups. Key steps include:
- Cyclopenta[c]pyrazole core formation : Cyclization under acidic conditions (e.g., H₂SO₄ in ethanol at 80°C) .
- Thiolane sulfonation : Oxidation of the thiolane moiety using H₂O₂ or KMnO₄ to achieve the 1,1-dioxo group .
- Carboxamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the pyrazole carboxylic acid and 3,4-dimethylaniline . Optimization : Reaction yields improve with strict control of temperature (±2°C) and pH (e.g., pH 7–8 for amidation). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å in pyrazole) and dihedral angles using SHELX refinement .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for dimethylphenyl) and sulfone methylenes (δ 3.8–4.1 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+: calc. 456.1521, obs. 456.1518) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered sulfone groups) be resolved?
Disordered atoms in the thiolane-dioxo moiety are addressed via:
- Multi-conformer refinement in SHELXL, using PART and SUMP instructions .
- Complementary techniques : Pair distribution function (PDF) analysis or solid-state NMR to validate dynamic disorder .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., CDK2, ∆G = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (R² = 0.89) .
Q. How can solubility limitations in biological assays be mitigated?
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Solubility increases at pH 6–7 due to carboxamide ionization (pKa ~4.5) .
Methodological Guidance
Validating purity and stability under storage conditions
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥98% (area normalization) |
| Degradation products | Accelerated stability | ≤2% after 6 months at 4°C |
Resolving discrepancies in biological activity data
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values (n ≥ 3 replicates) .
- Counter-screens : Test against related off-targets (e.g., CDK4, EGFR) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
